

Application Note: Andrographolide Solid Dispersion Formulation for Improved Solubility and Dissolution

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Compound of Interest

Compound Name: *Andrographoside*

Cat. No.: *B210299*

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the formulation and characterization of andrographolide solid dispersions to enhance its aqueous solubility and dissolution rate, key obstacles in its therapeutic application.

Introduction

Andrographolide (ADG), a diterpene lactone extracted from *Andrographis paniculata*, is a bioactive compound with a wide range of pharmacological activities, including anti-inflammatory, antiviral, antioxidant, and anticancer effects.^{[1][2]} Despite its therapeutic promise, the clinical utility of andrographolide is significantly hampered by its poor aqueous solubility and low oral bioavailability, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.^{[2][3][4]} Its low solubility (approximately 3.29 µg/mL at 25°C) leads to inadequate dissolution in the gastrointestinal tract, resulting in low absorption and suboptimal therapeutic outcomes.^{[3][4]}

Solid dispersion (SD) technology is a highly effective and widely utilized strategy to overcome these challenges.^{[2][5]} This technique involves dispersing the poorly water-soluble drug in a solid hydrophilic carrier matrix, effectively transforming the drug from a crystalline to an amorphous state.^{[2][6]} This transformation, along with reduced particle size and improved wettability, disrupts the crystal lattice energy, thereby enhancing the drug's solubility and

dissolution rate.[6][7] This application note details the methods for preparing and characterizing andrographolide solid dispersions.

Table 1: Physicochemical Properties of Andrographolide

Property	Value	Reference(s)
Molecular Formula	C₂₀H₃₀O₅	[8]
Molecular Weight	350.45 g/mol	[3]
Aqueous Solubility	3.29 ± 0.73 µg/mL (at 25°C)	[3][4]
Log P	2.632 ± 0.135	[3][4]
Melting Point	~243°C	[3]

| Bioavailability | ~2.67% |[3] |

Formulation Components

The success of a solid dispersion formulation is highly dependent on the choice of the carrier polymer. Hydrophilic polymers are preferred for their ability to enhance wettability and dissolution.

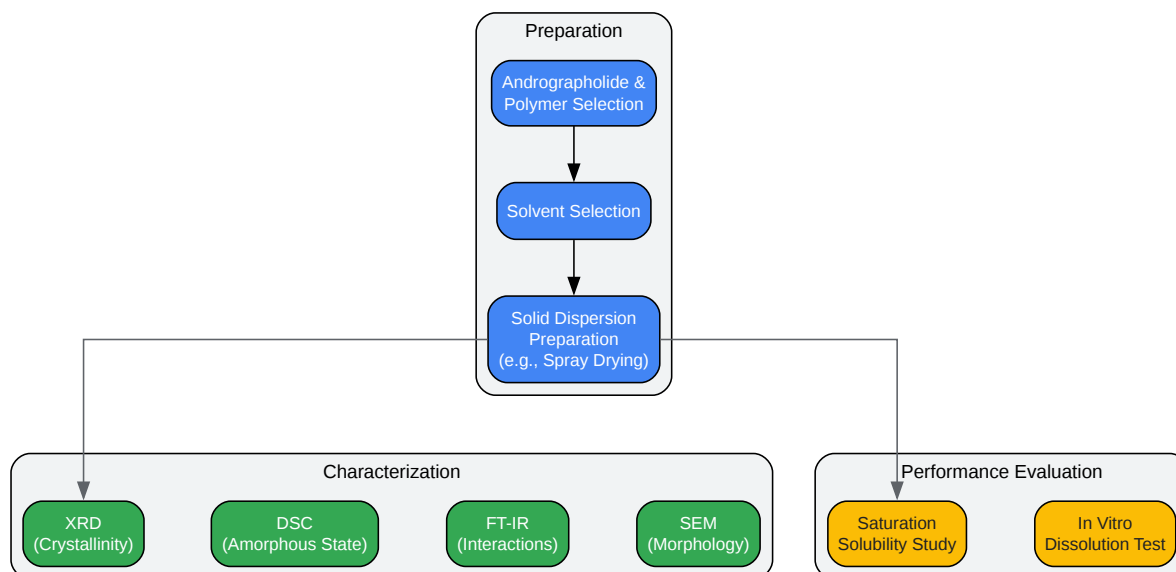
Commonly Used Polymers for Andrographolide Solid Dispersions:

- Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer): A highly effective carrier known for its ability to form micelles and stabilize the amorphous state of ADG, leading to significant improvements in both solubility and bioavailability.[3][9]
- Polyvinylpyrrolidone (PVP): Grades like PVP K30 are used to inhibit drug recrystallization due to their high viscosity.[5][6]
- Polyethylene Glycol (PEG): Various molecular weights (e.g., PEG 4000, 6000, 8000) are used due to their excellent water solubility and low toxicity.[3][5][6]
- Hydroxypropyl Methylcellulose (HPMC): A hydrophilic polymer that can form a gel-like layer to modulate drug release.[2]

- Poloxamer 188: A non-ionic polyoxyethylene-polyoxypropylene copolymer that acts as a surfactant.[3][5]
- Chitosan: A natural polymer that has shown effectiveness in increasing the solubility and dissolution rate of andrographolide.[10]

Experimental Workflow and Protocols

The general workflow for developing and evaluating an andrographolide solid dispersion involves preparation, physicochemical characterization, and performance testing.



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Caption: General workflow for andrographolide solid dispersion development.

Protocol 1: Preparation by Solvent Evaporation

This method is suitable for lab-scale development and screening of different polymer formulations.

Materials:

- Andrographolide (ADG)
- Polymer (e.g., PVP K30)
- Solvent (e.g., Absolute Ethanol)
- Rotary evaporator, water bath, vacuum oven, mortar and pestle, sieves.

Procedure:

- **Dissolution:** Accurately weigh ADG and the selected polymer (e.g., a 1:7 drug-to-polymer weight ratio).[11] Dissolve the ADG and polymer in a suitable volume of absolute ethanol in a round-bottom flask.[12] Ensure complete dissolution using gentle agitation or sonication.
- **Solvent Evaporation:** Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C.[12][13] Gradually reduce the pressure to evaporate the solvent until a viscous or solid film is formed on the flask wall.
- **Drying:** Transfer the resulting product to a petri dish and place it in a vacuum oven at 40°C. Dry until constant weight is achieved to remove any residual solvent.
- **Pulverization:** Scrape the dried solid dispersion from the dish. Gently grind the material using a mortar and pestle.
- **Sieving and Storage:** Pass the powdered solid dispersion through a sieve (e.g., 80 mesh) to obtain a uniform particle size. Store the final product in a desiccator to prevent moisture absorption.[12]

Protocol 2: Preparation by Spray Drying

Spray drying is a scalable, one-step process that often results in uniform, amorphous particles and is highly effective for ADG solid dispersions.[3][9]

Materials:

- Andrographolide (ADG)
- Polymer (e.g., Soluplus® or Chitosan)
- Solvent system (e.g., Methanol for ADG, 0.3% acetic acid for Chitosan)[10]
- Spray dryer (e.g., Büchi B-290 Mini Spray Dryer).[6]

Procedure:

- **Solution Preparation:** Prepare a solution by dissolving both ADG and the polymer in a common solvent or a solvent system. For example, dissolve ADG in methanol and the polymer (e.g., chitosan) in 0.3% acetic acid, then mix the two solutions under constant stirring.[10]
- **Spray Dryer Setup:** Set the spray drying process parameters. Typical parameters for an andrographolide-chitosan formulation are:
 - Inlet Temperature: 100°C[10]
 - Atomizing Pressure: 2 bar[10]
 - Feed Flow Rate: 3 mL/min[10]
 - Nozzle Diameter: 1.0 mm[10]
- **Spray Drying:** Feed the solution into the spray dryer. The solvent rapidly evaporates upon contact with the hot air, forming fine solid dispersion particles.
- **Product Collection:** The dried particles are separated from the air stream by a cyclone and collected in the collection vessel.
- **Storage:** Store the collected powder in an airtight container inside a desiccator.

Protocol 3: Characterization and Performance Testing

A. Saturation Solubility Study This protocol determines the extent of solubility enhancement.

- Add an excess amount of the prepared solid dispersion powder (or pure ADG as a control) to a known volume (e.g., 15 mL) of phosphate buffer (pH 7.0 ± 0.05).[\[10\]](#)
- Place the samples in a shaker water bath set at $37.0 \pm 0.5^{\circ}\text{C}$ and 120 rpm for 24-48 hours to ensure equilibrium is reached.[\[10\]](#)
- After incubation, withdraw a sample and immediately filter it through a $0.45\ \mu\text{m}$ syringe filter to remove undissolved particles.[\[10\]](#)
- Dilute the filtrate with a suitable solvent (e.g., methanol) and quantify the concentration of dissolved ADG using a validated analytical method, such as UV-Visible spectrophotometry (at $\lambda_{\text{max}} \approx 225\ \text{nm}$) or HPLC.[\[10\]](#)
- Calculate the solubility and the fold-increase compared to pure ADG.

B. In Vitro Dissolution Testing This test evaluates the rate at which ADG is released from the formulation.

- Use a USP Type II (paddle) dissolution apparatus.
- Set the dissolution medium to 900 mL of a relevant buffer (e.g., phosphate buffer pH 6.8 or 7.0). Maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$ and the paddle speed at 100 rpm.[\[7\]](#)[\[14\]](#)
- Add a precisely weighed amount of the solid dispersion (equivalent to a specific dose of ADG) to each dissolution vessel.
- Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[\[7\]](#) Replace the withdrawn volume with fresh, pre-warmed medium.
- Filter the samples and analyze the ADG concentration using HPLC or UV-Vis spectrophotometry.
- Plot the cumulative percentage of drug released versus time to generate dissolution profiles.

C. Solid-State Characterization

- X-Ray Diffraction (XRD): Analyze the powder samples to determine their physical state. Pure crystalline ADG will show sharp, distinct peaks, whereas an amorphous form in a successful

solid dispersion will show a halo pattern with no sharp peaks.[\[5\]](#)[\[10\]](#)

- Differential Scanning Calorimetry (DSC): Heat the samples at a controlled rate (e.g., 10°C/min). The thermogram of crystalline ADG will show a sharp endothermic peak at its melting point (~243°C). In the solid dispersion, this peak should be absent or significantly broadened, confirming the amorphous conversion.[\[10\]](#)
- Fourier-Transform Infrared Spectroscopy (FT-IR): Analyze samples to identify potential intermolecular interactions (e.g., hydrogen bonding) between ADG and the polymer, which can help stabilize the amorphous form. Shifts in the characteristic peaks of ADG (e.g., -OH and -C=O groups) can indicate such interactions.[\[5\]](#)

Expected Results and Data

Solid dispersion techniques have been shown to dramatically improve the solubility and dissolution of andrographolide.

Table 2: Summary of Andrographolide Solid Dispersion Formulations and Performance

Polymer	Preparation Method	Drug:Polymer Ratio	Solubility Increase (Fold)	Reference(s)
Soluplus®	Hot-Melt Extrusion	1:9	4.7	[3]
Soluplus®	Rotary Evaporation	-	1.8 - 4.7	[3]
PEG 6000	Fusion Method	1:9	4.5	[3]
Chitosan	Spray Drying	1:1 to 1:5	~1.75	[10]
PVP-VA 64	Hot-Melt Extrusion	1:9	3.0	[3]
HPMC	Spray Drying	1:5.7	2.9	[15]

| Silicon Dioxide | Solvent Evaporation | 1:8 | - |[\[13\]](#) |

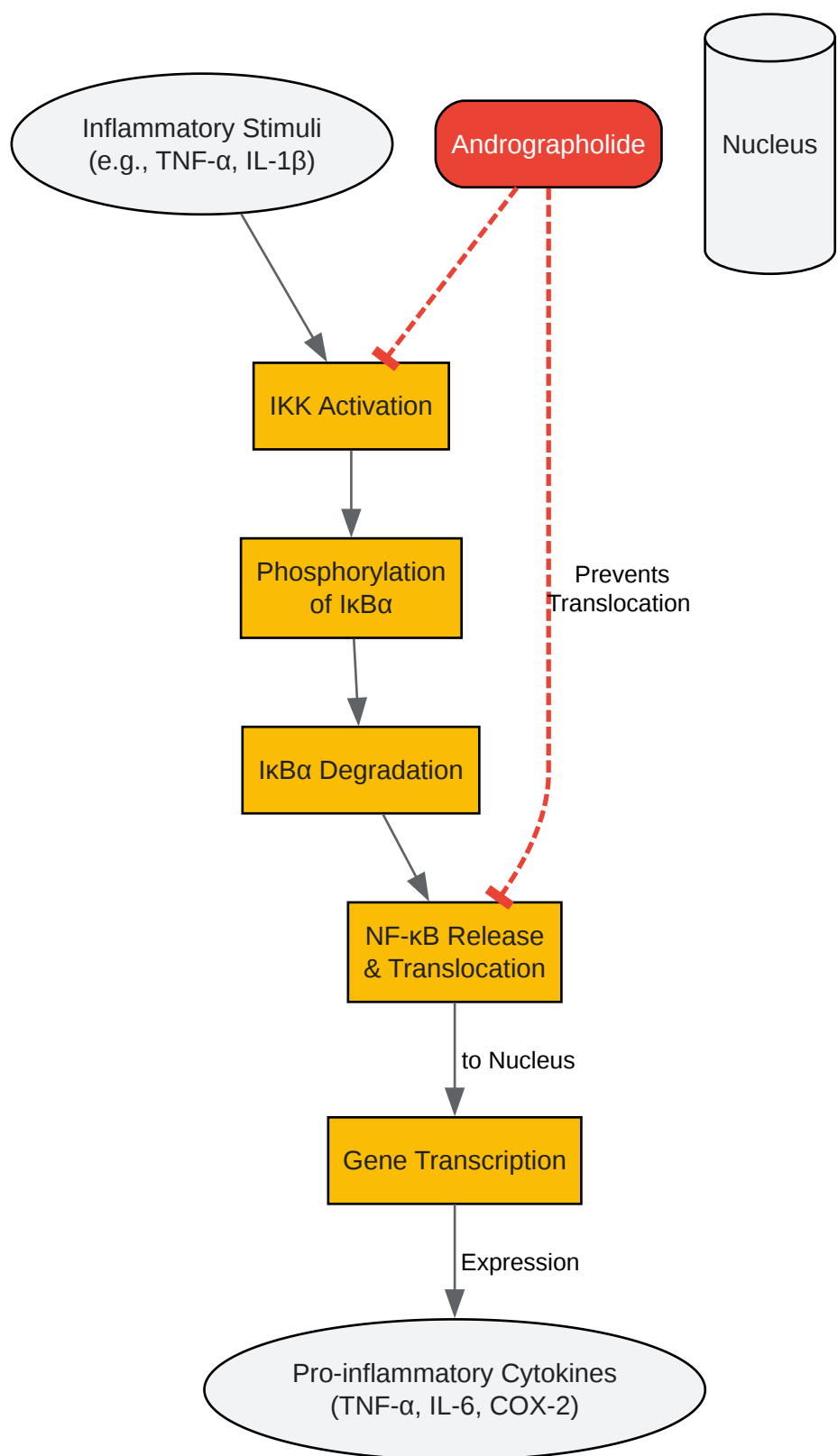
Table 3: In Vitro and In Vivo Performance Enhancement

Formulation Type	Key Finding	Reference(s)
In Vitro Dissolution		
Pure Andrographolide	<25% release in 120 min	[6]
ADG-Chitosan SD	3.1 times faster dissolution rate vs. pure ADG	[10]
ADG-Soluplus® SD	Time for 50% release ($T_{1/2}$) reduced from >120 min to <10 min	[3]
In Vivo Pharmacokinetics		
ADG-Soluplus® SD	AUC improved by 1.18 to 3.2-fold compared to control	[16]

| ADG-PEG 6000 SD | Slight increase in Cmax and AUC compared to control |[16] |

Mechanism of Action: Anti-Inflammatory Signaling

The enhanced bioavailability of andrographolide from solid dispersions is crucial for its therapeutic efficacy. One of its primary mechanisms is the inhibition of the NF- κ B (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation.



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Caption: Andrographolide inhibits the NF-κB inflammatory pathway.

By inhibiting IKK activation and preventing the translocation of NF- κ B to the nucleus, andrographolide suppresses the expression of pro-inflammatory genes, such as those for TNF- α , IL-6, and COX-2.[1][17][18]

Conclusion

The solid dispersion technique is a robust and effective strategy for overcoming the solubility and bioavailability limitations of andrographolide.[3] Formulations using carriers like Soluplus®, prepared via scalable methods such as spray drying, have demonstrated significant enhancements in both in vitro dissolution and in vivo absorption.[3][9] These application notes provide a comprehensive framework for the rational design, preparation, and evaluation of andrographolide solid dispersions, paving the way for its successful development into a viable therapeutic agent.

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